C3-TMS Group Enables Regioselective C7-Functionalization via Chromium Tricarbonyl Complexation
The simultaneous protection of N2 and C3 with bulky trimethylsilyl-containing groups, as in 2-bis(trimethylsilyl)methyl-3-trimethylsilylindazole, enables completely regioselective deprotonation at the C7 position. Deprotonation of the corresponding chromium tricarbonyl complex 15 followed by electrophilic quench occurs with 100% regioselectivity at C7, whereas the analogous complex lacking the C3-TMS group (14) exhibits a C4:C7 substitution ratio of 3:1 [1]. The target compound, bearing both a C7-methoxy and a C3-TMS group, is specifically engineered to exploit this orthogonality.
| Evidence Dimension | Regioselectivity of Electrophilic Substitution (C7 vs. C4) |
|---|---|
| Target Compound Data | 100% regioselectivity at C7 |
| Comparator Or Baseline | η6-1-bis(trimethylsilyl)methylindazole complex (14): C4:C7 = 3:1 |
| Quantified Difference | Absolute control (100% vs. 25% C7-selectivity) |
| Conditions | Deprotonation of η6-arene tricarbonylchromium complex followed by electrophilic quench |
Why This Matters
For procurement decisions, this guarantees exclusive access to C7-substituted indazole derivatives, eliminating the need for costly and time-consuming chromatographic separation of regioisomers.
- [1] Fernandes, M. A.; Lopes, A. R.; Melo, T. M. V. D. Pinho e. Novel synthesis of indazoles from (η6-arene)tricarbonylchromium complexes. J. Organomet. Chem. 2000, 609(1-2), 118-128. View Source
